molecular formula C5H7ClO B6269033 2-methylbut-2-enoyl chloride CAS No. 49651-33-4

2-methylbut-2-enoyl chloride

Cat. No.: B6269033
CAS No.: 49651-33-4
M. Wt: 118.6
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Description

2-Methylbut-2-enoyl chloride, a reactive acid chloride intermediate with the molecular formula C5H7ClO and a molecular weight of 118.56 g/mol, is valued in organic synthesis for introducing the 2-methylbut-2-enoyl moiety into target molecules . Potential research applications include its use as a building block for pharmaceuticals and agrochemicals, and as a key reactant in the synthesis of complex organic structures. This compound is commercially available with a typical purity of 98% and requires specific handling protocols . It is critical to note that this compound is a highly reactive chemical with significant hazards. It is classified with the signal word "Danger" and carries hazard statements including H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled), and H225 (Highly flammable liquid and vapor) . Researchers must handle this material with appropriate engineering controls and personal protective equipment. For safe storage and to maintain its stability, this reagent must be kept in a dark place, sealed in a dry environment, and stored in a freezer at temperatures under -20°C . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

49651-33-4

Molecular Formula

C5H7ClO

Molecular Weight

118.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methylbut 2 Enoyl Chloride and Its Stereoisomers

Classical Preparation Routes from Corresponding Carboxylic Acids

The most conventional and widely practiced methods for synthesizing 2-methylbut-2-enoyl chloride involve the direct chlorination of the corresponding carboxylic acids, namely tiglic acid ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid). These transformations rely on a set of well-established chlorinating agents.

Thionyl Chloride-Mediated Transformations and Optimization Studies

Thionyl chloride (SOCl₂) is a frequently used reagent for converting carboxylic acids into their corresponding acyl chlorides. byjus.comlibretexts.org This method is favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the isolation and purification of the liquid acyl chloride product. libretexts.orgblogspot.com

The reaction typically involves treating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent like benzene (B151609) or dichloromethane. rug.nlucl.ac.uk In one documented procedure, (E)-2-methylbut-2-enoic acid was added portionwise to vigorously stirred thionyl chloride. After the initial gas evolution subsided, the mixture was heated to reflux for one hour to ensure the reaction went to completion, affording (E)-2-methylbut-2-enoyl chloride in quantitative yield after distillation. rug.nl

Optimization studies often focus on reaction time, temperature, and the use of catalysts. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction. blogspot.comcommonorganicchemistry.com The DMF catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, a highly electrophilic intermediate that readily reacts with the carboxylic acid. wikipedia.org For instance, the synthesis of (E)-hex-2-enoyl chloride was achieved by refluxing the corresponding acid with thionyl chloride and a few drops of DMF in benzene for two hours. ucl.ac.uk In flow chemistry systems, heating the reaction to 80 °C has been shown to achieve complete conversion in as little as 20 minutes, highlighting a pathway for process intensification. rsc.org

Table 1: Optimization of Thionyl Chloride-Mediated Synthesis
Carboxylic Acid PrecursorReagent SystemSolventConditionsYieldReference
(E)-2-Methylbut-2-enoic acidThionyl chlorideNeatReflux, 1 hQuantitative rug.nl
(E)-Hex-2-enoic acidThionyl chloride, cat. DMFBenzeneReflux, 2 hNot specified ucl.ac.uk
General Carboxylic AcidThionyl chlorideNeatRefluxTypical commonorganicchemistry.com
General Carboxylic AcidThionyl chloride, cat. DMFFlow (2-MeTHF)80 °C, 20 minComplete Conversion rsc.org

Application of Phosphorus Halides and Other Chlorinating Agents

Besides thionyl chloride, several other chlorinating agents are employed for the synthesis of acyl chlorides, including phosphorus halides and oxalyl chloride. wikipedia.orgsavemyexams.com

Phosphorus Halides: Both phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are effective for this transformation. libretexts.orggeeksforgeeks.org The reaction with PCl₃ requires heating and produces phosphorous acid (H₃PO₃) as a byproduct, while PCl₅ reacts under colder conditions, producing phosphorus oxychloride (POCl₃) and HCl. libretexts.orgsavemyexams.com A notable example is the preparation of tigloyl chloride from tiglic acid by refluxing with PCl₃ at 70-80 °C for two hours, which resulted in an 89% yield of the crude product. ajol.info However, attempts to prepare angeloyl chloride (the Z-isomer) using standard procedures, including with phosphorus oxychloride, have often resulted in isomerization to the more thermodynamically stable tigloyl chloride (E-isomer). acs.org

Oxalyl Chloride: Oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF, is another excellent reagent for this conversion. commonorganicchemistry.comchemicalbook.comresearchgate.net It is considered a milder and more selective reagent than thionyl chloride, and its byproducts (CO₂, CO, and HCl) are all gaseous, which simplifies workup. wikipedia.orglibretexts.org This method is particularly useful for substrates that are sensitive to the harsher conditions or byproducts of other reagents. chemicalbook.com For example, tigloyl chloride can be prepared by adding tiglic acid to a solution of oxalyl chloride with a drop of DMF; after the reaction ceases, the excess reagent and solvent are removed under reduced pressure. nih.gov

Table 2: Comparison of Common Chlorinating Agents
ReagentFormulaTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl ChlorideSOCl₂Neat or in solvent, often with heatSO₂(g), HCl(g)Inexpensive, gaseous byproductsCan be harsh, may require heat
Phosphorus TrichloridePCl₃Heat requiredH₃PO₃(l)EffectiveLiquid byproduct requires separation
Phosphorus PentachloridePCl₅Cold conditionsPOCl₃(l), HCl(g)ReactiveSolid reagent, liquid byproduct
Oxalyl Chloride(COCl)₂Often with cat. DMF, RTCO(g), CO₂(g), HCl(g)Mild, selective, all gaseous byproductsMore expensive than SOCl₂

Emerging Synthetic Strategies for Enantiomerically Enriched 2-Methylbut-2-enoyl Chloride Precursors

The synthesis of enantiomerically enriched forms of 2-methylbut-2-enoic acid, the direct precursors to the corresponding chiral acyl chlorides, is an area of active research. These strategies are crucial for the production of optically active fine chemicals and pharmaceuticals.

One prominent strategy is the asymmetric hydrogenation of the C=C double bond in precursors. For instance, the asymmetric hydrogenation of tiglic acid has been achieved using rhodium (I) complexes with chiral PN bidentate ligands, yielding the product with an enantiomeric excess (ee) of up to 38.6%. polyu.edu.hk More advanced catalyst systems, such as those employing oxa-Spiro diphosphine ligands (O-SDP), have demonstrated superior results, achieving over 99% ee in the hydrogenation of both tiglic acid and α-methyl cinnamic acid. chinesechemsoc.org

Another powerful approach involves the use of chiral auxiliaries . In one method, tiglic acid is converted to a tigloyl sultam using a bornane-derived sultam as a chiral auxiliary. Subsequent ene reactions of this chiral amide with reagents like nitrosoarenes proceed with high diastereoselectivity, allowing for the synthesis of enantiomerically pure functionalized acrylic acid derivatives after cleavage of the auxiliary. acs.orgiucr.org Chiral oxazolidinones, another class of auxiliaries, can be acylated with prochiral enoates like but-2-enoyl chloride to facilitate stereoselective reactions. google.com Research has also extended to immobilizing these auxiliaries on polymer supports to enable easier separation and recycling. bath.ac.uk

Sustainable and Scalable Production Methods for Industrial Synthesis

For large-scale industrial production, factors such as cost, safety, efficiency, and sustainability are paramount. While laboratory preparations often use thionyl chloride, industrial routes may employ different reagents and processes. wikipedia.org

One established industrial method for producing acyl chlorides is the reaction of a carboxylic acid or its anhydride (B1165640) with phosgene (carbonyl chloride). wikipedia.orggoogle.com A patented continuous process describes reacting a carboxylic acid with carbonyl chloride in the presence of a specific di-sec-butylformamide catalyst at temperatures between 30°C and 150°C. This continuous setup allows for high throughput, with hourly volumes of the carboxylic acid reaching 50-80% of the reactor volume. google.com

Flow chemistry is emerging as a highly scalable and sustainable technology. The conversion of carboxylic acids to acyl chlorides using thionyl chloride has been successfully adapted to a flow process. rsc.org This approach offers excellent control over reaction parameters, enhanced safety by minimizing the volume of hazardous reagents at any given time, and high productivity, making it an attractive alternative to traditional batch processing. rsc.org

Looking further ahead, biosynthetic routes present a promising avenue for sustainable production. While the direct enzymatic synthesis of acyl chlorides is not common, the production of their carboxylic acid precursors via fermentation is a viable and green technology. google.comgoogle.com For example, engineered microbial platforms, such as those using E. coli or Streptomyces, can be designed to produce specific organic acids. nih.govdtu.dk A bacterial CoA ligase has been identified that can synthesize tigloyl-CoA from tiglic acid, a key intermediate in the biosynthesis of various natural products. nih.gov Additionally, plant tissue culture techniques are being explored for the scalable production of complex molecules containing the tigloyl group, which could pave the way for sourcing the precursor acid from renewable feedstocks. uii.ac.id

Reactivity Profiles and Mechanistic Investigations of 2 Methylbut 2 Enoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a primary reaction pathway for 2-methylbut-2-enoyl chloride. cymitquimica.comlibretexts.org This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acyl compound. libretexts.orgchemguide.co.uk The general mechanism involves an addition-elimination sequence. chemguide.co.ukmasterorganicchemistry.com

Acylation of Amines and Formation of Amides

2-Methylbut-2-enoyl chloride reacts readily with primary and secondary amines to yield the corresponding N-substituted amides. libretexts.orglibretexts.org This reaction is typically rapid and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of hydrogen chloride. chemguide.co.uk The released HCl is usually neutralized by an excess of the amine reactant or by the addition of a base like pyridine (B92270) or sodium hydroxide. libretexts.org

For instance, the reaction of 2-methylbut-2-enoyl chloride with a primary amine, such as ethylamine, would be expected to form N-ethyl-2-methylbut-2-enamide. chemguide.co.uk The reaction with ammonia (B1221849) would yield the primary amide, 2-methylbut-2-enamide. libretexts.org These reactions are generally high-yielding. libretexts.org In a study involving indigo, its reaction with 3-methylbut-2-enoyl chloride resulted in the formation of (E)-3,3'-dioxo-[2,2'-biindolinylidene]-1-carbaldehyde, demonstrating a complex transformation initiated by acylation. uow.edu.au

Table 1: Examples of Amide Formation from 2-Methylbut-2-enoyl Chloride

Amine Reactant Product
Ammonia 2-Methylbut-2-enamide
Ethylamine N-ethyl-2-methylbut-2-enamide
Indigo (E)-3,3'-dioxo-[2,2'-biindolinylidene]-1-carbaldehyde uow.edu.au

Esterification of Alcohols and Phenols

The reaction of 2-methylbut-2-enoyl chloride with alcohols and phenols leads to the formation of esters. chemguide.co.uk This esterification process is typically vigorous at room temperature. chemguide.co.uk The high reactivity of the acyl chloride often obviates the need for a catalyst, although a base is frequently added to scavenge the hydrogen chloride byproduct. chemguide.co.uk

For example, the reaction with ethanol (B145695) would produce ethyl 2-methylbut-2-enoate. chemguide.co.uk While specific examples with 2-methylbut-2-enoyl chloride are not detailed in the provided search results, the general reactivity of acyl chlorides with alcohols is a well-established and fundamental reaction in organic synthesis. chemguide.co.uk In cases where a compound contains both an amine and a phenolic hydroxyl group, the amine is generally more nucleophilic and will be acylated preferentially. researchgate.net

Thioacylation for Thioester Synthesis

Thioesters can be synthesized through the reaction of 2-methylbut-2-enoyl chloride with thiols. This process, known as thioacylation, is analogous to esterification. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. While specific examples involving 2-methylbut-2-enoyl chloride are not prevalent in the provided results, the synthesis of thietanes can involve double nucleophilic displacements using sulfide (B99878) salts, indicating the reactivity of sulfur nucleophiles. beilstein-journals.org The biological molecule 2-methylbut-2-enoyl-CoA is a thioester, highlighting the relevance of this functional group. nih.gov

Kinetic and Thermodynamic Aspects of Substitution Processes

The rates of nucleophilic acyl substitution reactions are influenced by the electrophilicity of the carbonyl carbon and the nature of the nucleophile and leaving group. youtube.com Acyl chlorides are highly reactive due to the strong electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group, further facilitating the reaction. youtube.com

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

2-Methylbut-2-enoyl chloride can act as an electrophile in Friedel-Crafts acylation reactions to introduce the 2-methylbut-2-enoyl group onto an aromatic ring. numberanalytics.com This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the acyl chloride and generate a highly electrophilic acylium ion or a complex that functions as the electrophile. masterorganicchemistry.com

The reaction of 2-methylbut-2-enoyl chloride with an aromatic compound like benzene (B151609), in the presence of AlCl₃, would be expected to yield (E)-1-phenyl-2-methylbut-2-en-1-one. Research has shown that tandem Friedel-Crafts acylation and subsequent alkylation can occur with 2-alkenoyl chlorides and arenes, leading to dihydrochalcones and 1-indanone (B140024) derivatives. researchgate.net In a specific synthetic application, Friedel-Crafts acylation of a dipyrromethane derivative with tigloyl chloride has been reported. arabjchem.org

Table 2: Examples of Friedel-Crafts Acylation with 2-Methylbut-2-enoyl Chloride

Aromatic Substrate Catalyst Product
Benzene AlCl₃ (E)-1-Phenyl-2-methylbut-2-en-1-one (Expected)
Dipyrromethane derivative Lewis Acid Acylated dipyrromethane arabjchem.org
Arenes AlCl₃ Dihydrochalcones and 1-indanone derivatives researchgate.net

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Coupling Reactions of Derived Intermediates

While 2-methylbut-2-enoyl chloride itself is not typically a direct partner in palladium-catalyzed cross-coupling, its derivatives are valuable substrates for such transformations. The 2-methylbut-2-enoyl group can be attached to a molecule, often as an amide, and the resulting intermediate can then undergo Pd-catalyzed reactions at a different site.

A key example is the palladium-catalyzed coupling of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide. pitt.edu In this case, the amide is formed from 2-methylbut-2-enoyl chloride and the corresponding aniline. The aryl iodide functionality on this amide derivative serves as the electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. organic-chemistry.orgpitt.edu These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net The choice of palladium catalyst, ligands (e.g., trialkylphosphines like P(t-Bu)₃), and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net

The general mechanism for these couplings involves three main steps: acs.org

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond.

Transmetalation: The organometallic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new bond and regenerating the Pd(0) catalyst.

Coupling ReactionCoupling PartnerCatalyst/Ligand ExampleReference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ organic-chemistry.org
HeckAlkenePd/P(t-Bu)₃ nih.gov
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuI organic-chemistry.org
StilleOrganostannanePd(PPh₃)₄ nih.gov

Lewis Acid-Promoted Acylation and Rearrangement Processes

2-Methylbut-2-enoyl chloride is a classic acylating agent in Friedel-Crafts acylation reactions, which are promoted by Lewis acids. libretexts.orgroutledge.com In this type of electrophilic aromatic substitution, the Lewis acid (e.g., AlCl₃ or FeCl₃) coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. libretexts.orgroutledge.com This acylium ion is resonance-stabilized, which prevents the rearrangements often observed in Friedel-Crafts alkylations. libretexts.org

The acylium ion is then attacked by an aromatic ring to form an aryl ketone. A notable feature of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents over-acylation. libretexts.org However, the reaction is generally not effective on highly deactivated aromatic rings. routledge.com

The general mechanism proceeds as follows:

Activation: The Lewis acid activates the acyl chloride to form a resonance-stabilized acylium ion.

Electrophilic Attack: A π bond from the aromatic ring attacks the acylium ion, forming a new C-C bond and a carbocation intermediate (sigma complex).

Deprotonation: A base removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the catalyst. libretexts.org

In some cases, Lewis acids can also promote tandem reactions. For example, the Friedel-Crafts acylation of an arene with an alkenoyl chloride can be followed by an intramolecular Friedel-Crafts alkylation, leading to cyclic products like 1-indanones, though this is often a minor pathway compared to the intermolecular reaction. rsc.org

Radical Reactions Involving 2-Methylbut-2-enoyl Moieties

The 2-methylbut-2-enoyl group can be involved in radical reactions, typically initiated by the homolytic cleavage of a bond in a precursor molecule. For instance, photolysis of 3-methyl-but-2-enoyl peroxide can generate the corresponding acyloxy radical. clockss.org This species can then undergo further reactions, including decarboxylation to form a vinyl radical. clockss.org

Acyl radicals derived from this moiety can participate in addition reactions. However, a potential competing pathway is rapid decarbonylation (loss of CO) to form a more stable alkyl radical. scirp.org The propensity for this to occur is a key consideration in designing radical-based synthetic strategies.

The double bond within the 2-methylbut-2-enoyl moiety is also reactive towards radical addition. For example, a 5-exo-trig radical cyclization strategy, where a radical generated elsewhere in the molecule adds to the β-carbon of the double bond, has been employed in the convergent synthesis of the complex natural product nimbolide. rsc.org This type of cyclization is a powerful tool for forming five-membered rings.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Environments

Controlling selectivity is paramount when a multifunctional reagent like 2-methylbut-2-enoyl chloride is used in complex syntheses. The steric and electronic properties of the acyl chloride and the α,β-unsaturated system dictate the outcome of reactions.

A compelling demonstration of selectivity control is seen in the Nazarov cyclization of divinyl ketones derived from 2-methylbut-2-enoyl chloride. wikipedia.org In one study, the chloride was used to acylate a chiral oxazolidinone-bearing ynamide. The resulting intermediate underwent further transformations to yield a divinyl ketone. The Evans' oxazolidinone auxiliary acted as a powerful control element, influencing the torquoselectivity of the subsequent Nazarov reaction to produce cyclopentanoids with high levels of chemo-, regio-, and stereoselectivity. wikipedia.org

Key aspects of selectivity include:

Chemoselectivity: In reactions with substrates containing multiple nucleophilic sites, acylation often occurs at the most reactive site. As seen in the attempted [3+3] cyclization, N-acylation was favored over the Michael addition required for ring formation. nih.govrsc.org

Regioselectivity: In additions to the α,β-unsaturated system, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). This is influenced by the nature of the nucleophile and reaction conditions. For example, copper-catalyzed asymmetric conjugate addition (ACA) reactions using organometallic reagents preferentially occur at the β-position.

Stereoselectivity: The planar, prochiral nature of the double bond allows for stereoselective additions. The use of chiral auxiliaries, as in the aforementioned Nazarov cyclization, or chiral catalysts can induce high diastereoselectivity or enantioselectivity. wikipedia.org For instance, the diastereoselectivity of Michael additions to α,β-unsaturated systems can be controlled to establish specific stereocenters.

Applications of 2 Methylbut 2 Enoyl Chloride in Complex Molecule Synthesis

Strategic Building Block for Natural Product Synthesis

The tigloyl group, derived from 2-methylbut-2-enoyl chloride or its corresponding acid, is a common ester side chain in numerous classes of natural products. Its incorporation is often a critical step in the late-stage functionalization of complex scaffolds, influencing the molecule's biological activity and physicochemical properties.

2-Methylbut-2-enoyl chloride and its derivatives are useful starting materials in the synthesis of terpenoids. rsc.org This is particularly evident in the construction of limonoids, a class of highly oxygenated terpenoid compounds known for their complex structures and significant bioactivities. researchgate.net The chloride is used to introduce the (E)-2-methylbut-2-enoyl group, commonly abbreviated as the "Tig" group, onto hydroxyl functionalities within the limonoid core.

In recent synthetic efforts, this strategy has been pivotal in the divergent total syntheses of several ring C-seco limonoids. chemrxiv.org For instance, the syntheses of nimbolinin-type limonoids, such as munrolin L and chisonimbolinin G, utilize this reagent to install the tigloyl group. chemrxiv.org Similarly, the preparation of various salannin-type limonoids involves the acylation of precursor molecules with reagents that deliver the tigloyl moiety. chemrxiv.org The synthesis of these complex natural products underscores the strategic importance of installing this specific acyl group to achieve the final molecular target. chemrxiv.orgnih.gov

Table 1: Examples of Limonoids Synthesized Using the 2-Methylbut-2-enoyl Group
LimonoidLimonoid Sub-TypeRole of 2-Methylbut-2-enoyl MoietyReference
Munrolin LNimbolinin-typeInstallation of the (E)-2-methylbut-2-enoyl (Tig) group. chemrxiv.org
Chisonimbolinin GNimbolinin-typeInstallation of the (E)-2-methylbut-2-enoyl (Tig) group. chemrxiv.org
1-O-acetyl-1-detigloylsalannin derivativesSalannin-typeIntroduction of the (E)-2-methylbut-2-enoyl (Tig) group during divergent synthesis. chemrxiv.org

The 2-methylbut-2-enoyl (tigloyl) group is a structural hallmark of many alkaloids, particularly those in the pyrrolizidine (B1209537) family. psu.edursc.org The synthesis of these compounds often involves the esterification of a necine base, such as (+)-retronecine, with tiglic acid or its activated form, 2-methylbut-2-enoyl chloride. psu.edursc.org

For example, the synthesis of dicrotaline, a macrocyclic pyrrolizidine alkaloid, involves intermediates derived from the esterification of retronecine (B1221780). psu.edu Methods have been developed for the selective esterification of retronecine to produce analogues, such as the synthesis of (E,E)-7,9-bis-(2-methylbut-2-enoyl)retronecine through the use of an acylimidazole intermediate derived from tiglic acid. rsc.org This approach allows for the controlled construction of complex diesters found in nature. psu.edursc.org Beyond pyrrolizidines, 3-methylbut-2-enoyl chloride has also been employed in the synthesis of carbazole (B46965) alkaloids like heptazolidine. researchgate.net

Table 2: Alkaloids and Derivatives Synthesized Using 2-Methylbut-2-enoyl Chloride or its Acid
CompoundAlkaloid ClassSynthetic StrategyReference
DicrotalinePyrrolizidineSynthesis involves macrocyclization of a retronecine monoester. psu.edu
(E,E)-7,9-bis-(2-methylbut-2-enoyl)retronecinePyrrolizidine AnalogueEsterification of retronecine via an acylimidazole intermediate of tiglic acid. rsc.org
HeptazolidineCarbazoleSequential treatment of a tetrahydrocarbazole intermediate with 3-methylbut-2-enoyl chloride/POCl3. researchgate.net

In the realm of microbial metabolites, the activated thioester form, 2-methylbut-2-enoyl-CoA, is a recognized intermediate in bacterial metabolic pathways. psu.edunih.gov Genome-scale metabolic models of certain bacteria include the enzymatic conversion of 2-Methylbut-2-enoyl-CoA to (2S,3S)-3-Hydroxy-2-methylbutanoyl-CoA, indicating its role as a precursor in cellular biosynthesis. psu.edu In synthetic applications, the 2-methylbut-2-enoyl moiety is found in certain microbial products and their synthetic analogues. For example, it is a component of pyrrolidine-based structures investigated as potential proteasome inhibitors. semanticscholar.org

Construction of Diverse Heterocyclic Frameworks

The reactivity of 2-methylbut-2-enoyl chloride lends itself to the construction of various heterocyclic systems, which are core scaffolds in a vast number of pharmaceuticals and natural products. openmedicinalchemistryjournal.com

The synthesis of substituted 2-pyridones is an area of significant interest in medicinal chemistry. researchgate.net 2-Methylbut-2-enoyl chloride has been investigated as a potential 1,3-dielectrophile in [3+3] cyclization reactions for building these frameworks. In a study aimed at producing functionalized pyridinones, (E)-2-methylbut-2-enoyl chloride was reacted with nitroketene N,S-acetals. rsc.org However, researchers observed that this specific acyl chloride, along with (E)-but-2-enoyl chloride, exclusively yielded N-acylation products rather than the anticipated cyclic pyridinone compounds. rsc.org This finding highlights a specific reactivity pattern where acylation is favored over the desired cycloaddition cascade, providing valuable insight for designing future synthetic routes.

Table 3: Reactivity of 2-Methylbut-2-enoyl Chloride in Pyridinone Synthesis
ReactantsExpected ProductObserved ProductReaction TypeReference
(E)-2-Methylbut-2-enoyl chloride and Nitroketene N,S-acetalsFunctionalized PyridinoneN-acylation product[3+3] Cyclization (attempted) rsc.org

Oxygen-containing heterocycles, such as chromenones (coumarins), are widespread in nature and possess diverse biological activities. researchgate.netnih.gov The synthesis of the chromenone skeleton can be achieved through various classical methods, often involving the cyclization of phenolic precursors. nih.govjocpr.com While direct use of 2-methylbut-2-enoyl chloride in the primary construction of the chromenone ring is not commonly cited, the tigloyl group it provides is a feature in some natural products that contain a chromenone core. evitachem.com

Sulfur-containing heterocycles are also crucial components of many pharmaceuticals and materials. openmedicinalchemistryjournal.comsioc-journal.cn The synthesis of these structures often relies on the construction of a carbon-sulfur bond. sioc-journal.cn Modern methods include using elemental sulfur as a cheap and readily available sulfur source for the synthesis of compounds like benzothiazoles. sioc-journal.cn Photochemical methods have also been developed for the reduction of certain sulfur-containing heterocycles. pwr.edu.pl While specific examples detailing the direct use of 2-methylbut-2-enoyl chloride for the synthesis of sulfur-containing heterocycles are not prominent in the reviewed literature, its potential as an electrophilic partner in reactions with sulfur nucleophiles remains a possibility for creating novel structures.

Preparation of Advanced Pharmaceutical and Agrochemical Intermediates

2-Methylbut-2-enoyl chloride, also known as tigloyl chloride for the (E)-isomer and angeloyl chloride for the (Z)-isomer, serves as a critical reagent for introducing the tiglate or angelate moiety into complex molecules. pharmaffiliates.comnih.gov This structural unit is present in numerous natural products with significant biological activity, making the acyl chloride an important building block in the synthesis of advanced pharmaceutical and agrochemical intermediates. Its high reactivity allows for the acylation of alcohols, amines, and other nucleophiles to create key ester and amide bonds.

A notable application is in the stereoselective synthesis of 1-Tuberculosinyl Adenosine (1-TbAd), a virulence factor produced by Mycobacterium tuberculosis. rug.nl In a key step of the total synthesis, (E)-2-methylbut-2-enoyl chloride is used to acylate a chiral oxazolidinone auxiliary. This reaction is a crucial part of constructing the tuberculosinol (B1264662) core, which is later attached to adenosine. rug.nl The resulting N-tigloyloxazolidinone undergoes a Lewis acid-mediated Diels-Alder reaction, demonstrating the utility of the acyl chloride in setting up complex stereochemistry. rug.nl

The synthesis of marine natural products also showcases the importance of this reagent. For instance, (Z)-2-methylbut-2-enoyl chloride has been employed in the final stages of synthesizing renierone, an angular naphtho[2,3-g]isoquinoline-6,11-dione with potential cytotoxic properties. clockss.org The acyl chloride is used to acylate an amino-alcohol precursor, forming the characteristic angeloyl ester side chain. clockss.org A similar strategy was used to prepare mimocin, an analogue of the antibiotic mimosamycin. clockss.org

Furthermore, research into the synthesis of functionalized pyridinones has explored the use of 2-methylbut-2-enoyl chloride. In reactions with nitroketene N,S-acetals, (E)-2-methylbut-2-enoyl chloride was found to yield N-acylation products, which serve as intermediates, although direct cyclization to the desired pyridinone did not occur under the tested conditions. rsc.org This highlights its role in building up molecular complexity step-by-step.

Intermediate/Target MoleculeReagent IsomerKey Reaction TypeApplication ContextYieldReference
(S)-isopropyl-N-tigloyloxazolidinone(E)-2-methylbut-2-enoyl chlorideAcylationPrecursor for Diels-Alder reaction in Tuberculosinol synthesisNot specified rug.nl
Renierone(Z)-2-methylbut-2-enoyl chlorideAcylationFinal step in total synthesis of a marine natural product37% clockss.org
Mimocin analogue(Z)-2-methylbut-2-enoyl chlorideAcylationSynthesis of a Streptomyces-derived antibiotic analogue78% clockss.org
N-acylation products(E)-2-methylbut-2-enoyl chlorideAcylationIntermediates for functionalized pyridinonesGood to excellent rsc.org

Development of Specialty Chemicals and Functional Materials

The reactivity of 2-methylbut-2-enoyl chloride makes it a valuable precursor not only in life sciences but also in the realm of materials science and specialty chemicals. vandemark.com Acyl chlorides are versatile intermediates used to manufacture a wide range of products by introducing specific functional groups that tailor the properties of the final material. vandemark.com

A significant application in this area is the synthesis of novel polymers. For example, 2-methylbut-2-enoyl chloride is a key starting material for synthesizing the monomer 2-(2-chloro-1-methylbut-2-en-1-yl)aniline. This monomer can then be polymerized to create poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline], a type of polyaniline derivative. researchgate.net Polyanilines are conducting polymers known for their interesting electronic and optical properties, with potential applications in sensors, electrochromic devices, and corrosion protection. The synthesis of this specific polymer was achieved via oxidative polymerization using various dopants, which influence the final properties of the material. researchgate.net The physicochemical and electrochemical characteristics of these polymers were studied, demonstrating the role of the initial monomer structure in defining the functional material's performance. researchgate.net

The incorporation of the 2-methylbut-2-enoyl group can impart specific characteristics, such as altered solubility, thermal stability, and mechanical properties, to the resulting polymer or specialty chemical. solubilityofthings.com While rigid polymers like polyvinyl chloride (PVC) are widely used, the development of specialty polymers often involves creating unique monomers from reactive building blocks like 2-methylbut-2-enoyl chloride to achieve enhanced functionality. essentialchemicalindustry.orgjracr.com

Product TypeMonomer/PrecursorSynthesis MethodDopants UsedApplication AreaReference
Functional Polymer2-(2-chloro-1-methylbut-2-en-1-yl)anilineOxidative PolymerizationHCl (HA), H₂SO₄ (SA), HNO₃ (NA), HClO₄ (PA)Conducting Polymers, Material Science researchgate.net

Advanced Spectroscopic and Computational Approaches in 2 Methylbut 2 Enoyl Chloride Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of organic molecules. In the context of 2-methylbut-2-enoyl chloride research, high-resolution NMR provides unparalleled information on connectivity, configuration, and conformation, as well as the kinetics of chemical transformations.

While one-dimensional (1D) NMR provides essential information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex derivatives formed from 2-methylbut-2-enoyl chloride. nih.govjchps.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are routinely employed to determine the intricate connectivity and spatial relationships within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu For a derivative, such as the N-benzylamide of tiglic acid (formed from 2-methylbut-2-enoyl chloride and benzylamine), HSQC would show distinct cross-peaks connecting the olefinic proton to its corresponding carbon, the methyl protons to their respective carbons, and the methylene protons of the benzyl group to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org For the N-benzylamide example, an HMBC spectrum would show a key correlation from the olefinic proton (H3) to the carbonyl carbon (C1), confirming the α,β-unsaturated nature of the core structure. Correlations from the methyl protons to the olefinic carbons would establish their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei, which is vital for determining stereochemistry (e.g., E/Z configuration) and preferred conformations. jchps.com For 2-methylbut-2-enoyl chloride derivatives, a NOESY spectrum could confirm the E configuration (as in tiglic acid derivatives) by showing a cross-peak between the protons of the C4-methyl group and the olefinic H3 proton, indicating they are on the same side of the double bond.

The combined data from these experiments allow for a comprehensive and unambiguous assignment of all proton and carbon signals and the determination of the molecule's configuration and predominant conformation in solution.

Technique Purpose Example Correlations for N-Benzyl-(E)-2-methylbut-2-enamide
HSQC Identifies direct ¹H-¹³C one-bond connections.C3-H3, C4-H₄, C5-H₅, C₇-H₇
HMBC Shows long-range ¹H-¹³C connections (2-3 bonds).H3 → C1, C2, C5; H₄ → C2, C3; H₅ → C1, C2, C3
NOESY Reveals through-space proximity of protons.H3 ↔ H₄ (confirms E-isomer), H₇ ↔ H₈ (benzyl conformation)

Table generated based on the principles of 2D NMR spectroscopy.

Dynamic NMR (DNMR) spectroscopy is a powerful method used to study chemical processes that occur at rates comparable to the NMR timescale, allowing for the determination of kinetic parameters such as activation energies (ΔG‡). libretexts.orgmdpi.com For reactions involving 2-methylbut-2-enoyl chloride, DNMR can be applied to study the behavior of reaction intermediates and to probe rotational barriers.

Acyl chlorides are highly reactive, and their reaction intermediates are often transient. chemistrysteps.com Low-temperature DNMR experiments can be used to slow down reaction rates, enabling the direct observation and characterization of otherwise fleeting species, such as the tetrahedral intermediate formed during nucleophilic acyl substitution. nih.gov By monitoring the coalescence of signals as the temperature is varied, the rate of interconversion between species can be calculated. mdpi.com

Furthermore, DNMR can be used to study restricted rotation around single bonds. For instance, in an amide derivative of 2-methylbut-2-enoyl chloride, the rotation around the C(O)-N bond is often slow on the NMR timescale due to its partial double bond character. This can result in the appearance of distinct signals for atoms that would otherwise be chemically equivalent. Variable-temperature NMR experiments can be used to determine the energy barrier to this rotation. mdpi.com Similarly, the rotational barrier around the C2-C(O) single bond could potentially be investigated to understand the conformational preferences of the α,β-unsaturated carbonyl system. acs.org

Parameter Description Application to 2-Methylbut-2-enoyl Chloride Research
Coalescence Temperature (Tc) The temperature at which two exchanging signals merge into a single broad peak.Used to calculate the rate constant (k) at that temperature.
Rate Constant (k) The first-order rate constant for the dynamic process (e.g., bond rotation, intermediate breakdown).Determined from lineshape analysis at various temperatures.
Activation Energy (ΔG‡) The Gibbs free energy of activation for the process being studied.Calculated from k and Tc, provides insight into the energetic barrier of the reaction step or conformational change. mdpi.com

Table describing key parameters in Dynamic NMR studies.

Mass Spectrometry for Reaction Monitoring and Product Identification in Research

Mass spectrometry (MS) is an essential tool for the analysis of chemical reactions, providing rapid and highly sensitive detection of reactants, products, intermediates, and byproducts. nih.gov In research involving 2-methylbut-2-enoyl chloride, online MS techniques are particularly valuable for real-time reaction monitoring. By continuously sampling a reaction mixture and analyzing its composition, researchers can track the consumption of the acyl chloride and the formation of the desired product. This allows for precise determination of reaction endpoints and optimization of reaction conditions.

The high reactivity of 2-methylbut-2-enoyl chloride makes it an ideal candidate for such monitoring, as its conversion can be followed by observing the disappearance of its corresponding molecular ion peak (e.g., m/z 118.0185 for C₅H₇ClO) and the simultaneous appearance of the product's molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of each species, which is used to confirm its elemental composition, aiding in the definitive identification of the main product as well as any impurities.

Species Formula Calculated Monoisotopic Mass (m/z) Role in Reaction
2-Methylbut-2-enoyl chlorideC₅H₇ClO118.0185Reactant
AnilineC₆H₇N93.0578Nucleophile (Example)
N-Phenyl-2-methylbut-2-enamideC₁₁H₁₃NO175.0997Product
Tetrahedral IntermediateC₁₁H₁₄ClNO211.0764Reaction Intermediate

Hypothetical data for MS monitoring of the reaction between 2-methylbut-2-enoyl chloride and aniline.

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Pathways

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. They are particularly useful for tracking the progress of reactions involving 2-methylbut-2-enoyl chloride by monitoring changes in key vibrational modes.

The most prominent feature in the IR spectrum of 2-methylbut-2-enoyl chloride is the very strong C=O stretching band, which appears at a characteristically high frequency (typically >1780 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom. The C=C stretching vibration of the α,β-unsaturated system is also observable, usually in the 1640-1620 cm⁻¹ region.

When 2-methylbut-2-enoyl chloride undergoes a nucleophilic acyl substitution reaction, the acyl chloride functional group is converted into another carbonyl-containing group, such as an ester, amide, or anhydride (B1165640). This transformation is readily observed by the disappearance of the high-frequency acyl chloride C=O band and the appearance of a new C=O band at a lower frequency, characteristic of the product formed. For example, the formation of an ester would result in a new band around 1735 cm⁻¹, while an amide would show a band near 1650 cm⁻¹. This makes vibrational spectroscopy a simple yet powerful tool for confirming the conversion of the starting material.

Functional Group Compound Type Typical C=O Stretching Frequency (cm⁻¹) Typical C=C Stretching Frequency (cm⁻¹)
-COCl2-Methylbut-2-enoyl chloride~1785~1630
-COOREster Derivative~1735~1635
-CONR₂Amide Derivative~1650~1640
-COOHCarboxylic Acid (hydrolysis product)~1710~1635

Table of characteristic IR absorption frequencies for 2-methylbut-2-enoyl chloride and its potential reaction products.

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling provide a powerful framework for understanding chemical reactivity at the molecular level. These methods complement experimental data by offering detailed insights into reaction mechanisms, geometries of transient species, and the energetic factors that govern chemical transformations.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the reaction mechanisms of organic compounds due to its favorable balance of accuracy and computational cost. For reactions involving 2-methylbut-2-enoyl chloride, DFT calculations can be used to map out the entire potential energy surface of a reaction pathway.

For example, in a nucleophilic acyl substitution reaction, DFT can be used to model the approach of the nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of the chloride leaving group. These calculations allow for the precise determination of the geometries and energies of the reactants, intermediates, products, and, most importantly, the transition states that connect them.

The calculated energy of the transition state provides the theoretical activation energy barrier for a given step, which is fundamental to understanding the reaction's kinetics. By comparing the energy barriers for competing pathways, DFT can predict the likely reaction mechanism and product distribution. This is particularly valuable for elucidating complex or stepwise reaction mechanisms that are difficult to probe experimentally.

Species Description Calculated Relative Energy (kcal/mol)
Reactants2-Methylbut-2-enoyl chloride + Nucleophile0.0 (Reference)
Transition State 1 (TS1)Formation of the tetrahedral intermediate+12.5
Tetrahedral IntermediateCovalent adduct of nucleophile and acyl chloride-5.8
Transition State 2 (TS2)Expulsion of the chloride leaving group+15.2
ProductsFinal substituted product + Chloride ion-25.0

Hypothetical DFT-calculated relative energies for a nucleophilic acyl substitution reaction pathway.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that utilizes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species to predict the feasibility and outcome of a chemical reaction. In the context of 2-methylbut-2-enoyl chloride, an α,β-unsaturated acyl chloride, FMO theory provides valuable insights into its reactivity and selectivity towards nucleophiles.

The reactivity of 2-methylbut-2-enoyl chloride is governed by the energy and localization of its frontier molecular orbitals. The LUMO, being the lowest energy unoccupied orbital, is the primary acceptor of electrons from a nucleophile. The energy of the LUMO is indicative of the electrophilicity of the molecule; a lower LUMO energy corresponds to a more reactive electrophile. Conversely, the HOMO is the highest energy occupied orbital and is involved in reactions where the molecule acts as a nucleophile, though for an acyl chloride, its electrophilic nature is more pronounced.

The interaction between the HOMO of a nucleophile and the LUMO of 2-methylbut-2-enoyl chloride is the key to understanding its reaction pathways. The energy gap between these two orbitals is a critical factor; a smaller HOMO-LUMO gap facilitates electron transfer and thus, a faster reaction.

For 2-methylbut-2-enoyl chloride, the presence of the electron-withdrawing carbonyl group and the chlorine atom significantly lowers the energy of the LUMO, making the carbonyl carbon a primary site for nucleophilic attack. Furthermore, the conjugated π-system of the double bond also influences the electronic distribution and the energies of the frontier orbitals.

Calculated Frontier Orbital Energies for Acetyl Chloride

Molecular OrbitalEnergy (eV)
HOMO-11.32
LUMO-1.58
HOMO-LUMO Gap9.74

This data is for acetyl chloride and serves as an illustrative example.

The relatively low-lying LUMO energy of acyl chlorides, in general, makes them potent electrophiles. The selectivity of reactions with 2-methylbut-2-enoyl chloride can also be rationalized using FMO theory. Nucleophilic attack can potentially occur at the carbonyl carbon (a hard electrophilic site) or at the β-carbon of the unsaturated system (a soft electrophilic site). The preferred site of attack will depend on the nature of the nucleophile (hard or soft) and the relative magnitudes of the LUMO coefficients at these two positions. FMO calculations can predict which atom has the largest LUMO coefficient, indicating the most probable site for nucleophilic attack.

Molecular Dynamics (MD) Simulations and Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools that allow for the study of the dynamic behavior of molecules and their interactions over time. In the context of 2-methylbut-2-enoyl chloride, MD simulations can provide detailed, atomistic insights into its reaction mechanisms, particularly for processes like nucleophilic acyl substitution.

By simulating the trajectory of a nucleophile approaching 2-methylbut-2-enoyl chloride, researchers can visualize the formation of the tetrahedral intermediate, the subsequent departure of the chloride leaving group, and the conformational changes that occur throughout the reaction. These simulations can also be used to calculate the potential energy surface of the reaction, identifying transition states and determining activation energies. This information is crucial for predicting reaction rates and understanding the factors that influence reactivity.

While specific MD simulation studies on 2-methylbut-2-enoyl chloride are not prevalent in the available literature, the methodology has been widely applied to similar reactive systems. For instance, simulations of the reaction between acyl chlorides and various nucleophiles can elucidate the role of the solvent in stabilizing intermediates and transition states, providing a more comprehensive picture of the reaction dynamics than static quantum mechanical calculations alone.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For a class of compounds like α,β-unsaturated carbonyl compounds, to which 2-methylbut-2-enoyl chloride belongs, QSAR can be a valuable tool for predicting reactivity without the need for extensive experimental testing.

QSAR models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). The next step is to use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates these descriptors to the observed reactivity (e.g., reaction rate constants).

For α,β-unsaturated carbonyl compounds, QSAR studies have been conducted to predict their reactivity towards nucleophiles, which is often linked to their toxicity. These models have identified key descriptors that influence reactivity, such as the energy of the LUMO, which reflects the electrophilicity of the molecule.

A hypothetical QSAR model for predicting the reactivity of a series of α,β-unsaturated acyl chlorides might take the following form:

log(k) = c0 + c1 * E_LUMO + c2 * q_C=O + c3 * Σσ*

Where:

log(k) is the logarithm of the reaction rate constant.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

q_C=O is the partial charge on the carbonyl carbon.

Σσ* is the sum of Taft steric parameters for substituents.

c0, c1, c2, and c3 are coefficients determined from the regression analysis.

Below is an illustrative data table of descriptors that could be used in a QSAR study of α,β-unsaturated carbonyl compounds.

Example Descriptors for a QSAR Study of α,β-Unsaturated Carbonyl Compounds

Compoundlog(k)E_LUMO (eV)Partial Charge on Carbonyl Carbon (e)Steric Parameter (Es)
Acrolein-2.5-2.8+0.45-0.07
Crotonaldehyde-3.1-2.6+0.42-0.38
Methyl vinyl ketone-3.5-2.4+0.48-0.47

Note: The data in this table is hypothetical and for illustrative purposes only.

Such QSAR models, once validated, can be used to predict the reactivity of new or untested α,β-unsaturated carbonyl compounds, including 2-methylbut-2-enoyl chloride, thereby guiding synthetic efforts and risk assessment.

Derivatization and Advanced Functionalization Strategies Utilizing 2 Methylbut 2 Enoyl Chloride

Stereoselective Derivatization Using Chiral Auxiliaries

To control the stereochemical outcome of reactions involving the 2-methylbut-2-enoyl moiety, chiral auxiliaries can be temporarily incorporated into the molecule. These chiral auxiliaries are enantiomerically pure compounds that direct the stereoselectivity of a reaction before being cleaved to yield the desired enantiomerically enriched product.

A common strategy involves the attachment of a chiral auxiliary, such as an Evans oxazolidinone or a derivative of norephedrine, to the acyl chloride. york.ac.uk This is typically achieved by reacting 2-methylbut-2-enoyl chloride with the chiral auxiliary to form a chiral N-acyl oxazolidinone. The chiral environment created by the auxiliary then influences the facial selectivity of subsequent reactions at the α-carbon or the double bond.

For instance, in asymmetric alkylation reactions, the chiral N-acyl derivative can be enolized and then treated with an alkylating agent. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered face, resulting in a high degree of diastereoselectivity. york.ac.uk The diastereomeric ratio of the products is often high, and the major diastereomer can be isolated and the chiral auxiliary subsequently removed to yield the desired α-substituted carboxylic acid derivative in high enantiomeric purity. york.ac.ukwilliams.edu

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral Auxiliary Typical Application
Evans Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions
(1S,2R)-Norephedrine Derivatives Asymmetric alkylations

This table provides examples of chiral auxiliaries that can be employed for the stereoselective derivatization of acyl chlorides like 2-methylbut-2-enoyl chloride.

Conjugate Addition Reactions of the α,β-Unsaturated System

The α,β-unsaturated system in 2-methylbut-2-enoyl chloride and its derivatives is susceptible to nucleophilic attack at the β-carbon in a process known as conjugate addition or Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including organocuprates (Gilman reagents), enolates, amines, and thiols, can be employed in conjugate addition reactions with derivatives of 2-methylbut-2-enoic acid, such as tiglates (esters of tiglic acid). masterorganicchemistry.comresearchgate.net

The reaction proceeds via the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack at the β-position. masterorganicchemistry.com Subsequent protonation of this enolate yields the 1,4-adduct. The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the reaction, especially if a chiral substrate or catalyst is used.

For example, the conjugate addition of a dialkylcuprate to a tiglate ester will result in the formation of a new carbon-carbon bond at the β-position, yielding a 3-alkyl-2-methylbutanoate derivative. These reactions are often highly efficient and proceed under mild conditions.

Table 2: Nucleophiles for Conjugate Addition to Tiglate Derivatives

Nucleophile Type Example Product Type
Organocuprates Lithium dimethylcuprate 3,3-Dimethyl-2-methylbutanoate derivative
Enolates Diethyl malonate enolate Adduct for further cyclization (e.g., Robinson annulation)
Amines Secondary amines 3-Amino-2-methylbutanoate derivative

This table illustrates the variety of nucleophiles that can participate in conjugate addition reactions with the α,β-unsaturated system of 2-methylbut-2-enoyl chloride derivatives.

Selective Reduction and Oxidation Reactions of the Acyl Chloride Moiety

The acyl chloride group and the carbon-carbon double bond in 2-methylbut-2-enoyl chloride can undergo selective reduction and oxidation reactions.

Selective Reduction:

The acyl chloride can be selectively reduced to the corresponding aldehyde, 2-methylbut-2-enal, by using a mild reducing agent such as lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). chemistrysteps.com This reagent is less reactive than lithium aluminum hydride (LiAlH₄) and allows for the reaction to be stopped at the aldehyde stage without further reduction to the alcohol. chemistrysteps.com

Alternatively, the carbon-carbon double bond can be selectively reduced (conjugate reduction) while leaving the acyl chloride or a derived ester group intact. This can be achieved using catalytic hydrogenation with a poisoned catalyst, such as palladium on carbon (Pd/C) with diphenylsulfide, or with reducing agents like sodium borohydride (B1222165) in the presence of cuprous chloride. lookchem.comorganic-chemistry.org

Selective Oxidation:

Oxidation reactions can target the double bond or the aldehyde group if the acyl chloride has been reduced. The double bond can be subjected to epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

If the acyl chloride is first reduced to the aldehyde, the aldehyde group can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger such as 2-methyl-2-butene. researchgate.net

Table 3: Selective Reduction and Oxidation Reactions

Functional Group Targeted Reaction Reagent(s) Product
Acyl Chloride Reduction to Aldehyde LiAl(OtBu)₃H 2-Methylbut-2-enal
Acyl Chloride Reduction to Alcohol LiAlH₄ or NaBH₄ 2-Methylbut-2-en-1-ol
C=C Double Bond Conjugate Reduction H₂, Pd/C (poisoned) 2-Methylbutanoyl chloride
C=C Double Bond Epoxidation m-CPBA 2-Methyl-2,3-epoxybutanoyl chloride

This table summarizes various selective reduction and oxidation reactions that can be performed on 2-methylbut-2-enoyl chloride and its derivatives.

Future Research Directions and Perspectives in 2 Methylbut 2 Enoyl Chloride Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research will likely focus on developing novel catalytic systems to control the reactivity and selectivity of transformations involving 2-methylbut-2-enoyl chloride. The presence of both an electrophilic acyl group and a Michael acceptor system offers multiple avenues for catalytic activation.

Organocatalysis: The field of asymmetric organocatalysis presents significant opportunities. Chiral Lewis bases, such as cinchona alkaloids or N-heterocyclic carbenes (NHCs), could be employed to generate chiral α,β-unsaturated acylammonium salts or acyl azolium intermediates. rsc.orgmdpi.com These transient species can participate in a variety of stereoselective reactions. For instance, cinchona alkaloid-catalyzed [4+2] cyclocondensations with imines could yield highly substituted dihydropyridinones with excellent enantioselectivity. rsc.org The development of novel chiral phosphines or isothioureas as catalysts could unlock new cascade reactions, leading to complex molecular architectures from simple starting materials.

Transition Metal Catalysis: The use of transition metals to catalyze reactions of 2-methylbut-2-enoyl chloride is a promising area for expansion. Palladium, nickel, and copper complexes are known to catalyze a wide range of cross-coupling reactions with acyl chlorides. eie.grmdpi.com Future work could explore Sonogashira-type cross-couplings with terminal alkynes to produce 1,3-disubstituted prop-2-yn-1-ones, valuable intermediates in medicinal chemistry. eie.gr Furthermore, palladium-catalyzed carbochlorocarbonylation reactions could enable the difunctionalization of unsaturated C-C bonds, formally cleaving the C-COCl bond and adding it across an alkene or alkyne, creating new acid chlorides with increased molecular complexity. nih.gov The development of catalysts that are tolerant of the α,β-unsaturated system will be crucial for achieving high chemoselectivity.

Below is a table summarizing potential catalytic systems and their expected outcomes for 2-methylbut-2-enoyl chloride reactions.

Catalyst TypeCatalyst ExamplePotential ReactionExpected Product ClassRef.
OrganocatalystCinchona Alkaloid Derivatives[4+2] CyclocondensationDihydropyridinones rsc.org
OrganocatalystN-Heterocyclic Carbenes (NHCs)Annulation ReactionsSpirocyclic Compounds acs.org
Transition MetalPalladium/XantphosCarbochlorocarbonylationFunctionalized Acyl Chlorides nih.gov
Transition MetalPalladium on Silica GelSonogashira CouplingYnones eie.gr
Chiral Lewis AcidNickel-based CatalystsAsymmetric Conjugate AdditionChiral Nitrones nih.gov

Integration into Flow Chemistry and Continuous Manufacturing Processes

The integration of 2-methylbut-2-enoyl chloride chemistry into flow reactors and continuous manufacturing platforms is a key direction for future process development. flinders.edu.au Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of reactive intermediates, and the potential for automation and in-line purification. flinders.edu.auscielo.br

Reactions involving highly reactive and potentially hazardous acyl chlorides are particularly well-suited for continuous flow systems. flinders.edu.au For instance, multi-step sequences where 2-methylbut-2-enoyl chloride is generated in situ from the corresponding carboxylic acid and immediately consumed in a subsequent reaction can be envisioned. This approach avoids the isolation of the acyl chloride, improving process safety and efficiency. Flow systems can also facilitate reactions under extreme conditions, such as high temperatures and pressures, which can dramatically accelerate reaction rates. flinders.edu.auscielo.br Future research could focus on developing integrated flow platforms that combine synthesis, purification, and analysis in a single, automated process for the production of fine chemicals derived from 2-methylbut-2-enoyl chloride. researchgate.net

Discovery of New Reaction Classes and Unprecedented Synthetic Applications

Beyond optimizing existing transformations, a significant future direction lies in the discovery of entirely new reaction classes for 2-methylbut-2-enoyl chloride. Its unique electronic structure as an α,β-unsaturated acyl chloride makes it a versatile substrate for novel cascade and cycloaddition reactions.

Organocatalytic cascade reactions, initiated by the formation of a chiral acylammonium intermediate, could lead to the rapid assembly of complex polycyclic structures. mdpi.com For example, a Michael-cyclization cascade could furnish functionalized γ-lactols or γ-lactams with high stereocontrol. rsc.org Another area of exploration is the use of 2-methylbut-2-enoyl chloride in higher-order cycloadditions, beyond the well-known [4+2] reactions. The development of novel catalyst systems could enable access to [4+3], [2+2+2], or other cycloaddition pathways, leading to the synthesis of seven-membered rings and other synthetically challenging motifs.

Furthermore, leveraging transition metal catalysis could lead to unprecedented applications. For example, palladium-catalyzed reactions that proceed via cleavage of the C-COCl bond can be used for the difunctionalization of unsaturated hydrocarbons. nih.gov Applying such a strategy to 2-methylbut-2-enoyl chloride could lead to novel carboacylation reactions, installing both the tigloyl group and a chlorine atom across a double or triple bond.

In-Depth Mechanistic Probing via Advanced In Situ Spectroscopy and Kinetic Studies

A deeper understanding of the reaction mechanisms governing the transformations of 2-methylbut-2-enoyl chloride is crucial for rational catalyst design and process optimization. Future research will heavily rely on advanced analytical techniques for in-depth mechanistic probing.

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy are powerful tools for monitoring the real-time concentration profiles of reactants, intermediates, and products. mt.comscienceasia.org This allows for the direct observation of transient species, such as acylammonium ions or metal-catalyst complexes, providing critical insights into the reaction pathway. mt.com For reactions involving 2-methylbut-2-enoyl chloride, in situ FTIR can be used to study the kinetics of catalyst activation, intermediate formation, and product generation, helping to identify rate-limiting steps and potential side reactions. scienceasia.org

Kinetic Studies: Detailed kinetic analysis can elucidate the order of reaction with respect to each component and reveal the influence of temperature, concentration, and catalyst loading on the reaction rate. researchgate.net Such studies are essential for distinguishing between proposed mechanistic pathways, for example, in nucleophilic acyl substitution reactions. libretexts.orgyoutube.com Future work could involve systematic kinetic studies of both catalyzed and uncatalyzed reactions of 2-methylbut-2-enoyl chloride to build comprehensive kinetic models. These models would be invaluable for optimizing reaction conditions and scaling up processes from the lab to industrial production.

The table below outlines potential areas for mechanistic studies and the insights they could provide.

Area of StudyTechniquePotential Insights
Organocatalyzed CycloadditionsIn Situ FTIR, NMRIdentification of acylammonium intermediates, catalyst resting states.
Transition Metal Cross-CouplingIn Situ Spectroscopy, Kinetic AnalysisElucidation of oxidative addition and reductive elimination steps, catalyst deactivation pathways.
Flow Chemistry ProcessesIn Situ FTIR, PATReal-time monitoring of reaction progress, optimization of residence time and temperature.
Nucleophilic Acyl SubstitutionKinetic StudiesDetermination of rate laws, distinguishing between stepwise and concerted mechanisms.

Computational Design of Novel Reagents and Catalysts for 2-Methylbut-2-enoyl Chloride Transformations

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in guiding future research. DFT calculations can provide detailed information about reaction pathways, transition state geometries, and the electronic structure of intermediates and catalysts, which is often difficult to obtain experimentally. nih.govnih.gov

Catalyst Design: DFT can be used to screen potential catalysts and predict their efficacy and selectivity before they are synthesized in the lab. For organocatalyzed reactions, computational models can help understand the non-covalent interactions between the substrate and the catalyst that are responsible for stereoselectivity. beilstein-journals.org For transition metal-catalyzed reactions, DFT can be used to model the entire catalytic cycle, identifying the rate-determining step and providing insights into how the ligand sphere around the metal center can be modified to improve performance. researchgate.net

Reagent Design and Reactivity Prediction: Computational studies can also be used to design novel reagents that exhibit unique reactivity with 2-methylbut-2-enoyl chloride. By modeling the electronic properties of both the acyl chloride and potential reaction partners, new reaction pathways can be predicted. Furthermore, DFT can elucidate the fundamental reactivity of the acyl chloride itself, for example, by comparing the energy barriers for nucleophilic attack at the carbonyl carbon versus conjugate addition to the β-position under various conditions. nih.gov This fundamental understanding is essential for the rational design of new synthetic methods.

Q & A

Q. What are the standard synthetic routes for preparing 2-methylbut-2-enoyl chloride, and how can purity be optimized?

Methodological Answer: 2-Methylbut-2-enoyl chloride is typically synthesized via reaction of 2-methylbut-2-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

  • Reagent Selection : Use excess SOCl₂ to drive the reaction to completion, as residual acid can lead to side reactions.
  • Purification : Distillation under reduced pressure (e.g., 40–60°C at 10–15 mmHg) removes volatile byproducts. Column chromatography (silica gel, hexane/ethyl acetate) further isolates the product from unreacted starting materials .
  • Purity Validation : Confirm via ¹H NMR (δ ~5.8–6.2 ppm for the α,β-unsaturated carbonyl proton) and FTIR (C=O stretch at ~1770 cm⁻¹).

Q. How is the structure of 2-methylbut-2-enoyl chloride characterized in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard. For example:

  • Crystal Growth : Slow evaporation of a dichloromethane/hexane solution yields suitable crystals.
  • Key Parameters : Monitor torsion angles (e.g., C=C–C=O dihedral angles) to confirm planarity of the α,β-unsaturated system. In related compounds, torsion angles of ~80–90° indicate steric hindrance from methyl groups .
  • Validation : Compare experimental C–C bond lengths (1.33–1.48 Å for conjugated systems) with DFT-calculated values to resolve discrepancies .

Q. What safety protocols are critical when handling 2-methylbut-2-enoyl chloride?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical goggles, and a fume hood to avoid inhalation or skin contact.
  • Reactivity Management : Store under inert atmosphere (argon) to prevent hydrolysis. Quench spills with sodium bicarbonate solution.
  • Waste Disposal : Neutralize with aqueous NaOH and segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-methylbut-2-enoyl chloride in nucleophilic acyl substitution?

Methodological Answer:

  • Steric Hindrance : The geminal methyl groups at C2 hinder nucleophilic attack, favoring reactions with small nucleophiles (e.g., amines over alcohols). Kinetic studies under varying temperatures (0–40°C) can quantify activation barriers .
  • Electronic Effects : The electron-withdrawing α,β-unsaturated carbonyl group enhances electrophilicity. Compare reaction rates with saturated analogs (e.g., isovaleryl chloride) using UV-Vis spectroscopy to track intermediate formation .

Q. How can computational chemistry predict regioselectivity in reactions involving 2-methylbut-2-enoyl chloride?

Methodological Answer:

  • DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to identify preferred attack sites. For example, nucleophilic addition to the carbonyl carbon vs. conjugate addition to the β-carbon.
  • Solvent Modeling : Include solvent effects (e.g., PCM for dichloromethane) to refine energy profiles. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of 2-methylbut-2-enoyl chloride?

Methodological Answer:

  • Comparative Analysis : Cross-reference ¹³C NMR shifts (e.g., carbonyl carbon at ~165–170 ppm) across solvents (CDCl₃ vs. DMSO-d6) to account for solvent-induced shifts.
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals, such as hindered rotation in bulky esters .

Q. How is 2-methylbut-2-enoyl chloride utilized in the synthesis of bioactive molecules (e.g., antiviral agents)?

Methodological Answer:

  • Derivatization : React with hydroxylated precursors (e.g., polyphenolic cores) to form ester prodrugs. For example, coupling with TLR7 modulators enhances bioavailability in antiviral candidates .
  • Biological Testing : Assess cytotoxicity (MTT assay) and antiviral activity (IC₅₀ via plaque reduction) to optimize substituent patterns .

Q. What experimental designs mitigate side reactions during large-scale synthesis of 2-methylbut-2-enoyl chloride?

Methodological Answer:

  • Process Optimization : Use continuous-flow reactors to minimize thermal degradation. Monitor reaction progress in real time with inline IR spectroscopy.
  • Byproduct Control : Add molecular sieves to sequester HCl, reducing acid-catalyzed dimerization .

Tables for Key Data

Property Value/Technique Reference
Boiling Point (distillation)40–60°C at 10–15 mmHg
¹H NMR (CDCl₃)δ 1.95 (s, 3H, CH₃), δ 5.85 (s, 1H, C=CH)
X-ray CrystallographyC=O bond length: 1.21 Å

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